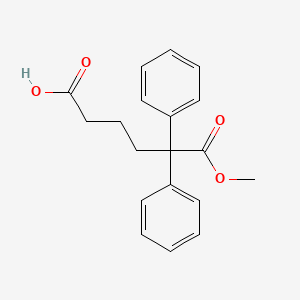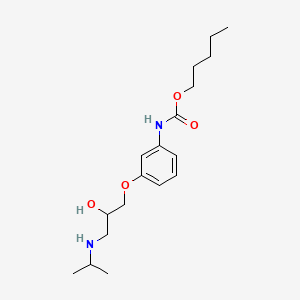
12-Methylhexatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylhexatriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a methyl-substituted hexatriacontane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural sources such as petroleum and natural gas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylhexatriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of a long-chain alkane with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by hydrocracking and isomerization processes to obtain the desired branched alkane. These processes are conducted in large-scale refineries equipped with specialized reactors and separation units to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 12-Methylhexatriacontane can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: 12-Methylhexatriacontane is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures. Its well-defined structure and retention time make it an ideal standard for calibration purposes.
Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are involved in communication, waterproofing, and protection against pathogens.
Medicine: While this compound itself is not commonly used in medicine, its derivatives and related compounds are investigated for their potential as drug delivery agents and in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used as a lubricant and in the production of specialty chemicals. Its stability and hydrophobic nature make it suitable for various applications, including coatings and sealants.
Mechanism of Action
The mechanism of action of 12-Methylhexatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it effective in forming protective barriers and reducing friction. In biological systems, it may interact with lipid membranes, contributing to the structural integrity and function of cell surfaces.
Comparison with Similar Compounds
- Hexatriacontane (C36H74)
- 11-Methylhexatriacontane (C37H76)
- 13-Methylhexatriacontane (C37H76)
Uniqueness: 12-Methylhexatriacontane is unique due to its specific methyl substitution at the 12th carbon position. This structural variation can influence its physical properties, such as melting point and solubility, compared to other similar long-chain hydrocarbons. The presence of the methyl group can also affect its reactivity and interactions with other molecules.
Properties
CAS No. |
97007-98-2 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
12-methylhexatriacontane |
InChI |
InChI=1S/C37H76/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-37(3)35-33-31-29-27-13-11-9-7-5-2/h37H,4-36H2,1-3H3 |
InChI Key |
WYEFHKSBGGIUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
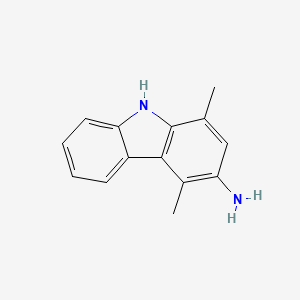
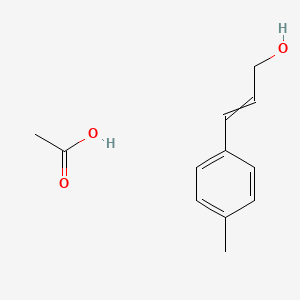
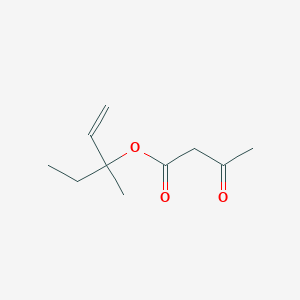
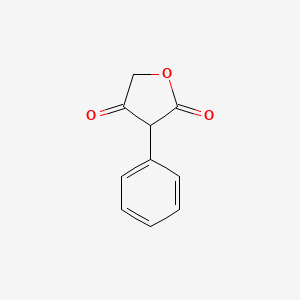
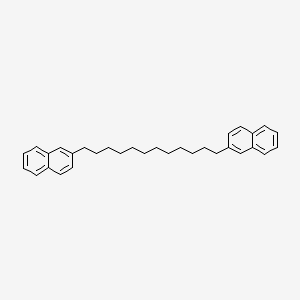
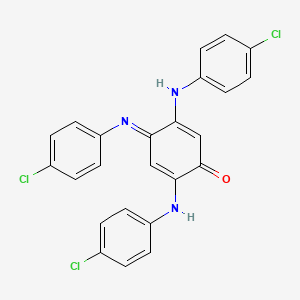


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
